

# Protocol for the Preparation and Evaluation of Adamantane-Based DGAT1 Inhibitors

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## Compound of Interest

Compound Name: 3,5-Dimethyladamantane-1-carboxylic acid

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## Abstract

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1][2] Its pivotal role in lipid metabolism makes it a compelling therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).[2][3][4] The adamantane scaffold, a rigid and lipophilic three-dimensional cage structure, is a privileged motif in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] This document provides a comprehensive guide for the chemical synthesis of novel adamantane-based DGAT1 inhibitors, followed by detailed protocols for their in vitro and cell-based evaluation. The methodologies are designed to be robust and reproducible, providing researchers with the necessary tools to identify and characterize potent and selective DGAT1 inhibitors for therapeutic development.

## Introduction: The Rationale for Adamantane-Based DGAT1 Inhibition

DGAT1 is an integral membrane protein located in the endoplasmic reticulum that esterifies diacylglycerol (DAG) with a fatty acyl-CoA to produce triglycerides. Genetic knockout and pharmacological inhibition of DGAT1 in animal models have consistently demonstrated beneficial metabolic effects, including resistance to diet-induced obesity, improved insulin

sensitivity, and reduced hepatic steatosis.[6][7] These findings strongly support the hypothesis that inhibiting DGAT1 is a viable strategy for treating metabolic diseases.[3][8]

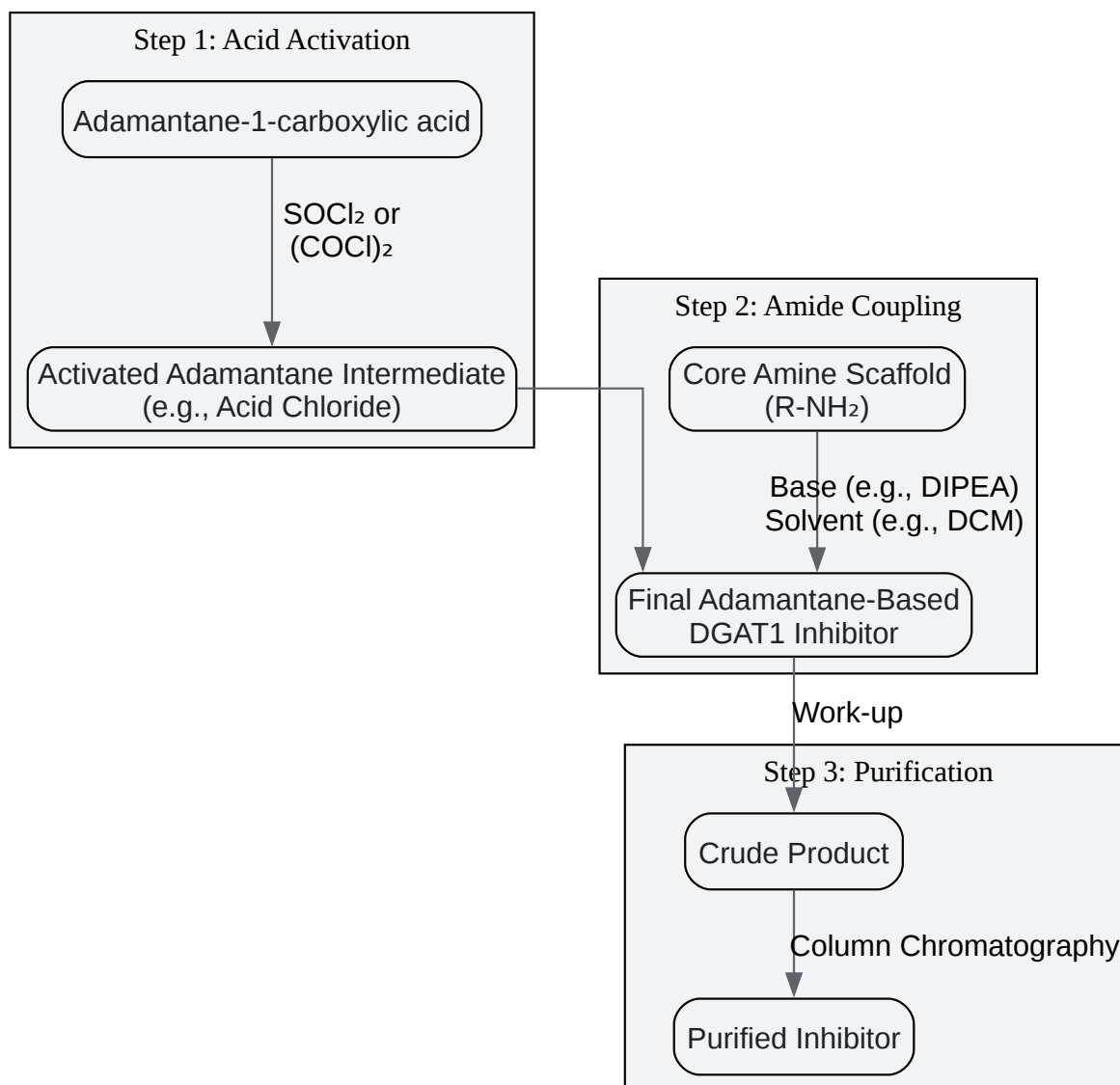
The incorporation of an adamantane moiety into drug candidates can offer several advantages, including:

- **Increased Lipophilicity:** Enhancing membrane permeability and oral bioavailability.
- **Metabolic Stability:** The rigid cage structure is resistant to metabolic degradation, potentially prolonging the drug's half-life.
- **Unique 3D Structure:** Providing a scaffold that can orient functional groups in precise vectors to optimize interactions with the target protein's binding site.

This guide details a systematic approach to leverage these properties by designing adamantane-containing molecules and assessing their ability to inhibit DGAT1.

## Synthesis of Adamantane-Based DGAT1 Inhibitors

The general strategy for synthesizing these inhibitors involves the coupling of an adamantane-containing building block, typically adamantane-1-carboxylic acid, with a core molecular scaffold known to interact with DGAT1. Amide bond formation is a common and reliable method for this conjugation.



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Caption: General workflow for the synthesis of adamantane-based DGAT1 inhibitors.

## Protocol 2.1: Synthesis of N-(4-aminophenyl)adamantane-1-carboxamide (A

## Representative Example)

This protocol describes a two-step synthesis starting from adamantane-1-carboxylic acid.

### Step 1: Synthesis of Adamantane-1-carbonyl chloride

- **Rationale:** The carboxylic acid is converted to a more reactive acid chloride to facilitate the subsequent acylation of the amine. Thionyl chloride ( $\text{SOCl}_2$ ) is a common and effective reagent for this transformation.
- **Materials:**
  - Adamantane-1-carboxylic acid
  - Thionyl chloride ( $\text{SOCl}_2$ )
  - Toluene (anhydrous)
  - Round-bottom flask, reflux condenser, magnetic stirrer
- **Procedure:**
  - In a fume hood, suspend adamantane-1-carboxylic acid (1.0 eq) in anhydrous toluene.
  - Carefully add thionyl chloride (1.5 eq) dropwise at room temperature.
  - Heat the reaction mixture to reflux (approx.  $110^\circ\text{C}$ ) for 2-3 hours, or until the evolution of gas ( $\text{HCl}$  and  $\text{SO}_2$ ) ceases.
  - Cool the mixture to room temperature.
  - Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting adamantane-1-carbonyl chloride is typically used in the next step without further purification.

### Step 2: Amide Coupling with p-Phenylenediamine

- **Rationale:** The highly reactive acid chloride readily reacts with the amine nucleophile. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to scavenge the  $\text{HCl}$

generated during the reaction.

- Materials:
  - Adamantane-1-carbonyl chloride (from Step 1)
  - p-Phenylenediamine
  - Diisopropylethylamine (DIPEA)
  - Dichloromethane (DCM, anhydrous)
- Procedure:
  - Dissolve p-phenylenediamine (2.0 eq to favor mono-acylation) and DIPEA (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the solution to 0°C in an ice bath.
  - Dissolve the crude adamantane-1-carbonyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the amine solution.
  - Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
  - Monitor the reaction progress by Thin-Layer Chromatography (TLC).
  - Upon completion, quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel to yield the final compound.
  - Characterization: Confirm the structure and purity of the final product using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and High-Resolution Mass Spectrometry (HRMS).

## In Vitro Evaluation of DGAT1 Inhibitory Activity

To determine the potency of the synthesized compounds, an in vitro enzyme inhibition assay is performed using microsomal fractions containing human DGAT1.

### Protocol 3.1: Microsomal DGAT1 Enzyme Inhibition Assay (Radiometric TLC-based)

- Objective: To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of the adamantane derivatives against DGAT1.
- Principle: This assay measures the enzymatic incorporation of a radiolabeled fatty acyl-CoA ( $[^{14}C]$ oleoyl-CoA) into a diacylglycerol (DAG) substrate to form radiolabeled triacylglycerol (TAG).[1] The resulting TAG is separated from the substrates by TLC, and its radioactivity is quantified.[9]
- Materials:
  - Enzyme Source: Microsomes from Sf9 or HEK293 cells overexpressing human DGAT1.
  - Substrates: 1,2-Dioleoyl-sn-glycerol (DAG),  $[1-^{14}C]$ Oleoyl-CoA.
  - Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.5), 15 mM  $MgCl_2$ , 1 mg/mL BSA.
  - Inhibitors: Synthesized adamantane compounds dissolved in DMSO.
  - Reaction Stop Solution: Chloroform:Methanol (2:1, v/v).
  - TLC Plates: Silica gel 60 Å.
  - TLC Mobile Phase: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v).
  - Instrumentation: Liquid scintillation counter.

Caption: Workflow for the in vitro DGAT1 enzyme inhibition assay.

- Procedure:

- Preparation: Serially dilute the adamantane inhibitors in DMSO to create a range of concentrations. The final DMSO concentration in the assay should be  $\leq 1\%$ .
- Assay Reaction: a. In a microcentrifuge tube, add assay buffer, DGAT1-containing microsomes (e.g., 5-10  $\mu\text{g}$  total protein), and 1  $\mu\text{L}$  of the inhibitor dilution (or DMSO for control). b. Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. c. Start the reaction by adding the substrates: 1,2-dioleoyl-sn-glycerol and  $[1-^{14}\text{C}]$ oleoyl-CoA (final concentrations typically around 20-50  $\mu\text{M}$ ). d. Incubate for a predetermined time (e.g., 20 minutes) at  $37^\circ\text{C}$ , within the linear range of the reaction.[\[10\]](#)
- Lipid Extraction: a. Stop the reaction by adding 500  $\mu\text{L}$  of the chloroform:methanol stop solution. b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully collect the lower organic phase containing the lipids.
- TLC Analysis: a. Spot the collected organic phase onto a silica TLC plate. b. Develop the plate in the hexane:diethyl ether:acetic acid mobile phase until the solvent front is near the top. c. Allow the plate to air dry. Visualize the lipid spots using iodine vapor (a non-radioactive TAG standard should be run in a separate lane to identify the correct band).
- Quantification: a. Scrape the silica corresponding to the TAG band into a scintillation vial. b. Add scintillation cocktail and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis: a. Calculate the percent inhibition for each concentration relative to the DMSO control:  $\% \text{ Inhibition} = 100 * (1 - (\text{CPM}_{\text{inhibitor}} / \text{CPM}_{\text{control}}))$ . b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the  $\text{IC}_{50}$  value.

## Cell-Based Evaluation of DGAT1 Inhibition

To confirm activity in a physiological context, a whole-cell assay is essential to assess cell permeability and target engagement.

### Protocol 4.1: Cellular Triglyceride Synthesis Assay

- Objective: To measure the inhibition of de novo triglyceride synthesis in a relevant cell line.

- Principle: Cells are treated with the inhibitor, followed by incubation with a radiolabeled lipid precursor like [ $^{14}\text{C}$ ]oleic acid or [ $^3\text{H}$ ]glycerol. The incorporation of the radiolabel into the cellular triglyceride pool is then quantified.[\[1\]](#)
- Materials:
  - Cell Line: Human intestinal cells (e.g., HT-29) or hepatocytes (e.g., HepG2).
  - Radiolabeled Precursor: [ $^{14}\text{C}$ ]Oleic acid complexed to BSA or [ $^3\text{H}$ ]glycerol.
  - Culture Medium, Plates, and standard cell culture equipment.
  - Lipid extraction and TLC analysis reagents (as in Protocol 3.1).
- Procedure:
  - Cell Culture: Seed cells (e.g., HT-29) in 12-well plates and grow to ~80-90% confluency.
  - Inhibitor Treatment: Pre-incubate the cells with serum-free medium containing various concentrations of the adamantane inhibitor (or DMSO vehicle) for 1-2 hours.
  - Radiolabeling: Add the [ $^{14}\text{C}$ ]oleic acid-BSA complex to each well and incubate for an additional 2-4 hours.
  - Cell Lysis and Lipid Extraction: a. Aspirate the medium and wash the cell monolayer twice with ice-cold PBS. b. Lyse the cells and extract total lipids directly from the well by adding a chloroform:methanol (2:1) solution.
  - Analysis and Quantification: a. Process the lipid extract as described in Protocol 3.1 (steps 3c through 5b) to separate and quantify the radioactivity in the TAG fraction.
  - Data Analysis: Normalize the TAG-incorporated radioactivity to total protein content in a parallel well. Calculate the percent inhibition and determine the cellular  $\text{IC}_{50}$  value as described previously.

## Protocol 4.2: Cell Viability Assay (MTT Assay)



- **Rationale:** It is crucial to ensure that the observed reduction in TG synthesis is due to specific DGAT1 inhibition and not general cytotoxicity.[11][12] This assay should be run in parallel with the cellular TG synthesis assay using the same inhibitor concentrations and incubation times.
- **Procedure:**
  - Treat cells with inhibitors as described in Protocol 4.1.
  - At the end of the treatment period, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
  - Aspirate the medium and add DMSO to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

## Data Presentation and Interpretation

The data from the enzymatic and cellular assays should be compiled to establish a structure-activity relationship (SAR).

Table 1: Representative Data for a Hypothetical Series of Adamantane-Based DGAT1 Inhibitors

Compound ID	R-Group Modification on Adamantane Scaffold	DGAT1 Enzymatic IC <sub>50</sub> (nM)	Cellular TG Synthesis IC <sub>50</sub> (nM)	Cytotoxicity (CC <sub>50</sub> , μM)
AD-001	-H	55	150	>50
AD-002	-OH (at C-3)	25	80	>50
AD-003	-F (at C-3)	30	95	>50
AD-004	-CH <sub>3</sub> (at C-3)	78	210	>50

Interpretation:

- **Potency:** The introduction of a polar hydroxyl group (AD-002) at the 3-position of the adamantane cage improved both enzymatic and cellular potency compared to the parent compound (AD-001). This suggests the presence of a hydrogen bond donor or acceptor region in the enzyme's binding pocket.
- **Cellular Activity:** The cellular IC<sub>50</sub> values are consistently higher than the enzymatic IC<sub>50</sub> values, which is expected due to factors like cell membrane permeability and potential for intracellular metabolism. The rank order of potency is maintained, however, indicating good cell penetration for this series.
- **Safety Profile:** None of the compounds exhibited significant cytotoxicity at concentrations well above their effective inhibitory concentrations, indicating a good preliminary safety window and that the observed effects are not due to toxicity.

## Conclusion

This application note provides a detailed framework for the synthesis and evaluation of novel adamantane-based DGAT1 inhibitors. The protocols for chemical synthesis, in vitro enzymatic assays, and cell-based functional assays are designed to be robust and comprehensive. By following these methodologies, researchers in drug discovery can effectively identify and characterize potent, selective, and cell-permeable DGAT1 inhibitors. The unique properties of the adamantane scaffold offer a promising avenue for developing next-generation therapeutics to combat metabolic diseases.[\[13\]](#)

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